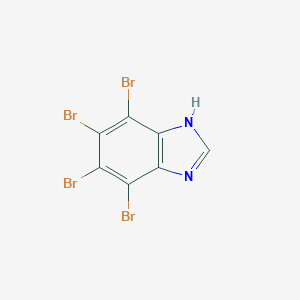

4,5,6,7-Tetrabromobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrabromo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEIRDBRYBHAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408803 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577779-57-8 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TBBz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Structure-Activity Relationship of 4,5,6,7-Tetrabromobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrabromobenzimidazole (TBBz), a potent and selective inhibitor of the ubiquitously expressed serine/threonine protein kinase CK2, has emerged as a critical tool in cellular biology and a promising scaffold for the development of therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TBBz, detailing its inhibitory mechanism, the influence of its structural modifications on biological activity, and the experimental methodologies used for its evaluation.

Core Compound Profile: this compound (TBBz)

TBBz acts as an ATP-competitive inhibitor of protein kinase CK2, with reported Ki values in the range of 0.5-1 µM for CK2 from various species, including yeast, rat liver, Neurospora crassa, and Candida tropicalis.[1][2] Its selectivity is a key feature, as it shows minimal activity against other protein kinases such as PKA and PKC, and is a very weak inhibitor of protein kinase CK1.[1][2]

Structure-Activity Relationship (SAR)

The inhibitory potency of the benzimidazole scaffold is significantly influenced by the nature and position of its substituents. The following observations are central to the SAR of TBBz and its analogs:

-

Halogenation: The presence of bromine atoms at the 4, 5, 6, and 7 positions is crucial for high-affinity binding to the ATP-binding pocket of CK2. The corresponding tetrachloro-benzimidazole (TCBz) is a much weaker inhibitor, highlighting the importance of the larger and more polarizable bromine atoms.[1][2]

-

Substitution at the Benzene Ring: The van der Waals radii of the substituents on the benzene ring play a significant role. For instance, replacing the bromine atoms with methyl groups, which have a similar van der Waals radius (Br: 1.95 Å, CH₃: 2.0 Å), results in the much less hydrophobic 4,5,6,7-tetramethylbenzotriazole (TMeBt), which is a very weak inhibitor of CK2.[1][2]

-

Modifications at the Imidazole Moiety: N-alkylation of the imidazole ring with various functional groups has been extensively explored to enhance potency and cell permeability. For example, the introduction of a dimethylamino group at the 2-position of the benzimidazole ring led to the development of DMAT, a highly potent CK2 inhibitor.

Quantitative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activities of TBBz and its key derivatives against protein kinase CK2 and other kinases. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Cell Line (for cellular assays) | EC50 (µM) |

| This compound (TBBz) | CK2 | - | 0.5 - 1 | - | - |

| 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol | CK2 | - | 0.28 | CCRF-CEM | 13.5 |

| MCF-7 | 15.4 | ||||

| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | CK2 | - | - | MCF-7 | 5.30 |

| CCRF-CEM | 6.80 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CK2 inhibitors. The following sections provide step-by-step protocols for key experiments.

Radiometric Protein Kinase CK2 Assay

This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate peptide by CK2.

Materials:

-

Recombinant human Protein Kinase CK2α or CK2α/β holoenzyme

-

CK2 Substrate Peptide (e.g., RRRADDSDDDDD)

-

This compound (TBBz) or its derivatives (dissolved in DMSO)

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

75 mM Phosphoric acid

-

Acetone

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, the specific CK2 substrate peptide, and the desired concentration of the inhibitor (TBBz or its derivative) or DMSO as a vehicle control.

-

Enzyme Addition: Add the recombinant CK2 enzyme to the reaction mixture.

-

Initiation of Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. A final wash with acetone is performed to dry the papers.

-

Quantification: Place the dried P81 papers in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the CK2 activity. Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay determines the effect of TBBz on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TBBz or its derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of TBBz or its derivatives for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control and determine the EC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with TBBz.

Materials:

-

Cells treated with TBBz or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in the 1X Binding Buffer provided in the kit.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by TBBz and a typical experimental workflow.

Caption: CK2-mediated inhibition of apoptosis and the role of TBBz.

Caption: General experimental workflow for evaluating TBBz activity.

Conclusion

The structure-activity relationship of this compound is a well-defined area of research, with the tetrabromo-substitution pattern being paramount for its potent and selective inhibition of protein kinase CK2. This guide has provided a comprehensive overview of the key structural determinants of TBBz's activity, a compilation of quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows. This information serves as a valuable resource for researchers engaged in the study of CK2 and the development of novel inhibitors based on the TBBz scaffold.

References

Beyond CK2: A Technical Guide to the Off-Target Profile of 4,5,6,7-Tetrabromobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrabromobenzimidazole (TBBz) is a potent and selective, ATP-competitive inhibitor of protein kinase CK2.[1] CK2 is a constitutively active serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its aberrant activity is implicated in various diseases, particularly cancer, making it an attractive therapeutic target. While TBBz is widely utilized as a specific inhibitor to probe CK2 function, a thorough understanding of its potential off-target interactions is critical for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known biological targets of TBBz beyond CK2, presenting quantitative data, detailed experimental methodologies, and outlining the affected signaling pathways.

Off-Target Kinase Profile of TBBz

While TBBz is highly selective for CK2, it is not entirely specific. Studies on TBBz and its close structural analog, 4,5,6,7-tetrabromobenzotriazole (TBBt), have revealed a narrow spectrum of off-target kinases. TBBz is reported to be virtually inactive against Protein Kinase A (PKA) and Protein Kinase C (PKC), and it is a very weak inhibitor of Casein Kinase 1 (CK1).[1] A study on the related compound TBBt, which is often used as a benchmark for selectivity, screened it against a panel of 33 kinases. This screen provides the most detailed insight into the likely off-target profile of TBBz. The findings indicated that at a concentration of 10 µM (with 100 µM ATP), only CK2 was inhibited by more than 85%.[2] However, moderate inhibition was observed for a small number of other kinases.

Quantitative Inhibition Data

| Kinase Target | Compound | IC50 / Ki (µM) | % Inhibition @ Conc. (µM) | Comments |

| Primary Target | ||||

| CK2 | TBBz | 0.5 - 1.0 (Ki) | Potent, ATP-competitive inhibitor.[1] | |

| CK2 | TBBt | 0.9 (IC50) | >85% @ 10 | Highly potent and selective inhibitor.[2] |

| Off-Targets | ||||

| Phosphorylase Kinase | TBBt | ~10-90 | Moderate | IC50 is 1-2 orders of magnitude higher than for CK2.[2] |

| GSK3β | TBBt | ~10-90 | Moderate | IC50 is 1-2 orders of magnitude higher than for CK2.[2] |

| CDK2/cyclin A | TBBt | ~10-90 | Moderate | IC50 is 1-2 orders of magnitude higher than for CK2.[2] |

| PIM-1 | TBBz derivative | - | - | Derivatives of TBBz are known dual inhibitors of CK2 and PIM-1. Direct inhibition by TBBz is not quantified but plausible. |

| PK60S (yeast) | TBBz | - | Feeble inhibition | TBBz is a much weaker inhibitor of PK60S compared to TBBt, making it more selective for yeast CK2.[1] |

| CK1 | TBBz | - | Very weak inhibition | |

| PKA | TBBz | - | Virtually inactive | |

| PKC | TBBz | - | Virtually inactive |

Signaling Pathways Potentially Affected by Off-Target Inhibition

The off-target activities of TBBz, although significantly weaker than its on-target effect on CK2, may have implications for cellular signaling, particularly at higher concentrations. The inhibition of kinases such as GSK3β and CDK2 can impact major signaling networks.

GSK3β and Related Pathways

Glycogen synthase kinase 3β (GSK3β) is a key regulator of numerous signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway.[3][4] Its inhibition can lead to the stabilization of β-catenin and the modulation of cellular processes such as cell fate, proliferation, and metabolism.

Caption: Potential impact of TBBz on the Wnt/β-catenin pathway via GSK3β inhibition.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest.

Caption: Potential effect of TBBz on cell cycle progression through CDK2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the validation and exploration of TBBz's off-target effects. Below are representative protocols for in vitro kinase assays that can be adapted to quantify the inhibitory activity of TBBz against its potential off-target kinases.

General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.

Materials:

-

Recombinant human kinase (e.g., GSK3β, CDK2/cyclin A, PIM-1)

-

Kinase-specific substrate peptide

-

This compound (TBBz) stock solution in DMSO

-

ATP solution

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of TBBz in DMSO. A typical starting concentration range is 0.01 µM to 100 µM.

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted TBBz or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the diluted kinase enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction:

-

Prepare a solution of ATP and the kinase-specific substrate in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase.

-

Add 2 µL of this solution to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detect Kinase Activity:

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Briefly:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of kinase activity versus the logarithm of the TBBz concentration.

-

Use non-linear regression to calculate the IC50 value.

-

Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ format.

Conclusion

This compound is a highly selective inhibitor of CK2, making it an invaluable tool for studying the cellular functions of this kinase. However, researchers must be aware of its potential off-target effects, particularly at higher concentrations. The available data, primarily from studies on the closely related compound TBBt, suggest that TBBz may weakly inhibit a small number of other kinases, including Phosphorylase Kinase, GSK3β, and CDK2. While these off-target interactions are significantly less potent than the on-target inhibition of CK2, they should be considered when designing experiments and interpreting results. Further comprehensive kinase profiling of TBBz is warranted to fully elucidate its selectivity and to aid in the development of even more specific CK2 inhibitors. The methodologies and data presented in this guide provide a framework for understanding and investigating the polypharmacology of TBBz.

References

- 1. Selectivity of this compound as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Vitro Characterization of 4,5,6,7-Tetrabromobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrabromobenzimidazole (TBBz), also referred to as TBBi, is a potent and selective, ATP-competitive inhibitor of protein kinase CK2.[1][2][3] CK2 is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[4][5] Its dysregulation is frequently associated with various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of TBBz, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its impact on critical signaling pathways.

Mechanism of Action

This compound acts as a selective inhibitor of protein kinase CK2 by competing with ATP for binding to the enzyme's catalytic site.[1][3] This competitive inhibition prevents the transfer of a phosphate group from ATP to CK2's protein substrates, thereby blocking downstream signaling events. TBBz has demonstrated high selectivity for CK2 over other protein kinases such as PKA and PKC.[1][3]

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound and its derivatives against protein kinase CK2 and other kinases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for evaluating its efficacy.

| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Source Organism/Cell Line | Reference |

| This compound (TBBz) | CK2 | 0.5 | 0.5 - 1.0 | Yeast, Rat Liver, etc. | [1][2] |

| 4,5,6,7-Tetrabromobenzotriazole (TBBt) | CK2 | Not specified | Not specified | Jurkat cells | [5] |

| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | CK2 | Not specified | <0.1 (40 nM) | Not specified | [5][6] |

| Compound | Off-Target Kinase | Activity | Reference |

| This compound (TBBz) | PKA, PKC | Virtually inactive | [1][3] |

| This compound (TBBz) | CK1 | Very weak inhibitor | [1][3] |

| This compound (TBBz) | PK60S | Feeble inhibitor (more selective for CK2) | [1][3] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on the enzymatic activity of recombinant CK2.

Materials:

-

Recombinant human CK2 enzyme

-

CK2-specific substrate peptide (e.g., RRRADDSDDDDD)

-

This compound (TBBz)

-

Dimethyl sulfoxide (DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

P81 phosphocellulose paper (for radioactive assay)

-

Phosphoric acid (for radioactive assay)

-

Scintillation counter or luminometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the kinase assay buffer, recombinant CK2 enzyme, and the substrate peptide.

-

Inhibitor Addition: Add varying concentrations of TBBz (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. For a radioactive assay, use [γ-³²P]ATP. The ATP concentration should ideally be at or near the Km for CK2 to accurately determine the IC50 for an ATP-competitive inhibitor.[1]

-

Incubation: Incubate the reaction at 30°C for a predetermined optimal time (e.g., 10-30 minutes).

-

Termination and Detection:

-

Radioactive Method: Stop the reaction by spotting the mixture onto P81 paper. Wash the paper with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Luminescence-Based Method (ADP-Glo™): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Convert the generated ADP to ATP and develop the luminescent signal by adding Kinase Detection Reagent. Measure luminescence using a luminometer.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the TBBz concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially when the ATP concentration is known.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of TBBz on the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., Jurkat, MCF-7)

-

Complete cell culture medium

-

This compound (TBBz)

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells). Jurkat cells, being a suspension cell line, do not require adherence.[7][8][9][10]

-

Compound Treatment: Prepare serial dilutions of TBBz in complete medium. Add 100 µL of the medium containing different concentrations of TBBz or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells like Jurkat, the solubilization solution can be added directly.[11]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the TBBz concentration to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V.

Materials:

-

Cells treated with TBBz

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis by treating cells with various concentrations of TBBz for a specified duration. Include both untreated and vehicle-treated controls.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of TBBz on the phosphorylation status of key proteins in signaling pathways regulated by CK2.

Materials:

-

Cells treated with TBBz

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p65 (Ser529), anti-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: After treatment with TBBz, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and resolve the proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to the total protein levels.

Signaling Pathways and Visualization

Protein kinase CK2 is a key regulator of several critical signaling pathways that are often dysregulated in disease. Inhibition of CK2 by this compound is expected to modulate these pathways.

NF-κB Signaling Pathway

CK2 can promote the activation of the NF-κB pathway by phosphorylating IκBα, which leads to its degradation and the subsequent nuclear translocation of the NF-κB p65 subunit.[13][14] TBBz has been shown to inhibit IκBα phosphorylation and prevent the nuclear translocation of p65.[15]

Caption: Inhibition of the NF-κB pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

CK2 positively regulates the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. CK2 can directly phosphorylate and activate Akt at Ser129.[16] Inhibition of CK2 is expected to downregulate this pro-survival pathway.

Caption: Modulation of the PI3K/Akt/mTOR pathway by CK2 and its inhibitor.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Caption: A logical workflow for the in vitro characterization of TBBz.

Conclusion

This compound is a valuable research tool for investigating the cellular functions of protein kinase CK2. Its high potency and selectivity make it suitable for a range of in vitro studies aimed at understanding CK2-mediated signaling pathways and for the preliminary assessment of its therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize TBBz in their studies of cell signaling and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Selectivity of this compound as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Optimization of protein kinase CK2 inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]

- 8. Jurkat Cell Line - Creative Biogene [creative-biogene.com]

- 9. atcc.org [atcc.org]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dephosphorylation and inactivation of Akt/PKB is counteracted by protein kinase CK2 in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]

4,5,6,7-Tetrabromobenzimidazole (TBB): A Selective ATP-Competitive Inhibitor of Protein Kinase CK2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase CK2, a constitutively active serine/threonine kinase, is a key regulator of numerous cellular processes, and its aberrant activity is implicated in various diseases, including cancer. 4,5,6,7-Tetrabromobenzimidazole (TBB), a potent and selective ATP-competitive inhibitor of CK2, has emerged as a critical tool for elucidating the physiological and pathological roles of this kinase. This technical guide provides a comprehensive overview of TBB, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and its effects on key signaling pathways.

Mechanism of Action

TBB exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of CK2.[1][2] The crystal structure of the CK2α subunit in complex with TBB reveals that the inhibitor occupies the ATP-binding pocket.[1][3] This binding is stabilized by extensive hydrophobic interactions and halogen bonds between the tetrabrominated benzene ring of TBB and the hydrophobic residues lining the active site of CK2α.[1] By occupying the ATP-binding site, TBB directly prevents the binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its substrates.[1] The remarkable selectivity of TBB for CK2 is attributed to the unique shape and smaller size of the hydrophobic pocket in CK2 compared to most other protein kinases.[3]

Quantitative Inhibition Data

The inhibitory potency and selectivity of TBB have been extensively characterized against a panel of protein kinases. The following tables summarize the key quantitative data for TBB.

Table 1: Inhibitory Activity of TBB against Protein Kinase CK2

| Enzyme Source | Assay Condition | IC50 (µM) | Ki (µM) | Reference(s) |

| Rat Liver CK2 | 0.15 | [4] | ||

| Human Recombinant CK2 | 1.6 | [5] | ||

| Rat Liver CK2 | 0.9 | [5] | ||

| Various Sources (yeast, rat liver, Neurospora crassa, Candida tropicalis) | 0.5 - 1.0 | [2] | ||

| Cell-free assay | 0.4 | [5] |

Table 2: Selectivity Profile of TBB against a Panel of Protein Kinases

| Kinase | IC50 (µM) | Reference(s) |

| CK2 | 0.15 - 1.6 | [4][5] |

| Phosphorylase Kinase | 8.7 | [4] |

| Glycogen Synthase Kinase 3β (GSK3β) | 11.2 | [4] |

| Cyclin-Dependent Kinase 2 (CDK2) | 14 - 15.6 | [4] |

| PIM1 | 1.04 | [4] |

| PIM2 | 4.3 | [4] |

| PIM3 | 0.86 | [4] |

| HIPK2 | 5.3 | [4] |

| HIPK3 | 4.9 | [4] |

| DYRK1a | 4.36 | [4] |

| DYRK2 | 0.99 | [4] |

| DYRK3 | 5.3 | [4] |

| PKD1 | 5.9 | [4] |

| CK1 | 47 (Ki) | [5] |

| PKA | Inactive | [2] |

| PKC | Inactive | [2] |

Note: IC50 and Ki values can vary depending on experimental conditions such as ATP concentration and the specific substrate used.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the IC50 value of TBB against protein kinase CK2.

Materials:

-

Recombinant human CK2

-

This compound (TBB) dissolved in DMSO

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

[γ-³³P]ATP or [γ-³²P]ATP (radiolabeled ATP)

-

ATP solution

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reactions: In a microcentrifuge tube or a 96-well plate, prepare the kinase reaction mixture containing the kinase reaction buffer, the CK2-specific peptide substrate, and recombinant human CK2 enzyme.

-

Add Inhibitor: Add varying concentrations of TBB to the reaction mixtures. Include a control with DMSO only (no inhibitor).

-

Initiate Reaction: Start the phosphorylation reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for CK2 to ensure accurate IC50 determination.[6]

-

Incubation: Incubate the reaction mixtures at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip.[6]

-

Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[6]

-

Quantification: Place the dried phosphocellulose papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[6]

-

Data Analysis: Calculate the percentage of kinase activity for each TBB concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Caption: Experimental workflow for in vitro kinase inhibition assay.

X-ray Crystallography of CK2 in Complex with TBB

This protocol outlines the general steps for obtaining a crystal structure of the CK2α-TBB complex.

Materials:

-

Purified recombinant human CK2α

-

This compound (TBB)

-

Crystallization screening kits and reagents (e.g., polyethylene glycol (PEG), various buffers and salts)

-

Crystallization plates (e.g., sitting or hanging drop)

-

X-ray diffraction equipment

Procedure:

-

Protein Purification: Express and purify the CK2α catalytic subunit to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.[1]

-

Complex Formation: Incubate the purified CK2α with a molar excess of TBB (typically 2-5 fold) on ice for 30 minutes to 1 hour to allow for the formation of the CK2α-TBB complex.[1]

-

Crystallization:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[1]

-

Mix the CK2α-TBB complex solution with an equal volume of a reservoir solution from a crystallization screen.

-

A common crystallization condition for CK2α involves a precipitant like PEG 3350 or PEG 4000 in a buffered solution (e.g., Tris-HCl or MES) at a pH between 6.0 and 8.5.[1]

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C). Crystals typically appear within a few days to a week.[1]

-

-

X-ray Diffraction Data Collection:

-

Cryo-protect the crystals if necessary and mount them on the X-ray diffractometer.

-

Collect X-ray diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the crystal structure using molecular replacement, using a known CK2α structure as a search model.

-

Refine the structure and build the TBB molecule into the electron density map.

-

Caption: Workflow for X-ray crystallography of the CK2α-TBB complex.

TBB's Impact on Cellular Signaling Pathways

By inhibiting CK2, TBB modulates a multitude of signaling pathways that are crucial for cell proliferation, survival, and apoptosis.

Wnt/β-catenin Signaling Pathway

CK2 is a positive regulator of the Wnt/β-catenin signaling pathway. It can phosphorylate β-catenin, protecting it from degradation and promoting its nuclear accumulation and transcriptional activity.[7][8] Inhibition of CK2 by TBB can therefore lead to the downregulation of Wnt/β-catenin signaling.[9]

Caption: TBB inhibits the CK2-mediated Wnt/β-catenin signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

CK2 can positively regulate the PI3K/Akt/mTOR pathway, a central signaling cascade for cell growth and survival. CK2 can directly phosphorylate and activate Akt.[10][11] By inhibiting CK2, TBB can lead to the suppression of this pro-survival pathway.

Caption: TBB's inhibitory effect on the CK2-regulated PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

CK2 is a critical activator of the NF-κB signaling pathway, which plays a key role in inflammation and cell survival. CK2 can phosphorylate the inhibitor of NF-κB, IκBα, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB. CK2 can also directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity.[12][13] TBB-mediated inhibition of CK2 can therefore suppress NF-κB signaling.

Caption: TBB-mediated inhibition of the pro-survival NF-κB signaling pathway.

Apoptosis

CK2 is generally considered an anti-apoptotic kinase. It can phosphorylate and inhibit pro-apoptotic proteins, thereby preventing cell death.[14] Inhibition of CK2 by TBB has been shown to induce apoptosis in various cancer cell lines.[14][15][16] This pro-apoptotic effect is often associated with the activation of caspases and the cleavage of their substrates.[14]

Caption: TBB promotes apoptosis by inhibiting the anti-apoptotic functions of CK2.

Conclusion

This compound is a highly selective and potent ATP-competitive inhibitor of protein kinase CK2. Its well-characterized mechanism of action and selectivity make it an invaluable tool for studying the diverse roles of CK2 in cellular signaling and disease. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers to effectively utilize TBB in their investigations, ultimately contributing to a deeper understanding of CK2 biology and the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Selectivity of this compound as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Wnt/Beta-catenin signaling pathway [pfocr.wikipathways.org]

- 9. CK2 Regulation: Perspectives in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Targeting Protein Kinase CK2 Suppresses Pro-survival Signaling Pathways and Growth of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells | MDPI [mdpi.com]

- 16. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Cytotoxic Effects of 4,5,6,7-Tetrabromobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies investigating the cytotoxic effects of 4,5,6,7-Tetrabromobenzimidazole (TBBi) and its derivatives. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and workflows to support further research and development in oncology.

Core Mechanism of Action

This compound and its analogs have been identified as potent inhibitors of protein kinase CK2 (formerly casein kinase II).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[3][4] Its elevated activity is strongly associated with malignant phenotypes by promoting cell proliferation and suppressing apoptosis.[3][4] TBBi and its derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CK2's catalytic subunits.[2] This inhibition blocks the phosphorylation of CK2 substrate proteins, disrupting pro-survival signaling pathways and inducing programmed cell death (apoptosis) in cancer cells.[5][6] Some derivatives have also been shown to inhibit PIM-1 kinase, another important target in cancer therapy.

Data Presentation: In Vitro Efficacy

The cytotoxic and pro-apoptotic activities of this compound and its key derivatives have been quantified across various cancer cell lines. The following tables summarize the reported inhibitory concentrations (Ki), 50% cytotoxic concentrations (EC50/IC50), and 50% apoptotic induction concentrations (DC50).

Table 1: Inhibitory Activity against Protein Kinase CK2

| Compound | Ki (µM) | Source Organism/Enzyme |

| This compound (TBBi/TBBz) | 0.5 - 1.0 | Yeast, Rat Liver, Neurospora crassa, Candida tropicalis CK2 |

| 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol | 0.28 | Recombinant CK2 |

| 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (DMAT) | 0.04 | Recombinant CK2 |

Table 2: Cytotoxic and Pro-Apoptotic Activity in Cancer Cell Lines

| Compound | Cell Line | Assay Type | EC50 / IC50 (µM) | DC50 (µM) |

| 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol | CCRF-CEM (Leukemia) | MTT | 13.5 | - |

| 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol | MCF-7 (Breast Cancer) | MTT | 15.4 | - |

| 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (DMAT) | Jurkat (T-cell Leukemia) | Apoptosis Assay | - | 2.7 |

| 4,5,6,7-tetrabromobenzotriazole (TBBt) | Jurkat (T-cell Leukemia) | Apoptosis Assay | - | 17 |

Experimental Protocols

The following sections detail the methodologies commonly employed in the initial cytotoxic evaluation of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

-

Cell Plating: Seed human breast carcinoma cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 5,000 to 10,000 cells/well.[9] Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.[9]

-

Compound Treatment: Prepare stock solutions of TBBi derivatives in DMSO.[3] Dilute the compounds to various final concentrations in complete culture medium and add them to the appropriate wells. Include a vehicle control (DMSO-treated cells) and untreated control wells.

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to assess time-dependent effects.[5]

-

MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

-

Formazan Crystal Formation: Return the plates to the incubator for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[7][11]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the EC50/IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (PS) exposure.[4][12]

-

Cell Culture and Treatment: Seed cells (e.g., Jurkat, CCRF-CEM, MCF-7) in culture flasks or plates at an appropriate density (e.g., 1 x 106 cells in a T25 flask).[12] Treat the cells with the TBBi derivative at various concentrations (often corresponding to EC50 values) for a defined period (e.g., 48 hours).[5]

-

Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the remaining adherent cells using trypsin.[12] Combine both fractions. For suspension cells, collect them directly. Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes.[12][13]

-

Washing: Discard the supernatant and wash the cell pellet once or twice with ice-cold PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[13]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[13] Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Intracellular Target Engagement: Western Blot Analysis

Western blotting is used to detect changes in the levels and phosphorylation status of proteins within specific signaling pathways following treatment with TBBi derivatives.[3]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.[3]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method, such as the BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt (Ser129), total Akt, phospho-p65 (Ser529), total p65, PARP, Caspase-3) overnight at 4°C.[3]

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of TBBi-induced apoptosis via CK2 inhibition.

Experimental Workflow Diagram

Caption: General workflow for evaluating TBBi cytotoxicity.

References

- 1. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of this compound as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.unipd.it [research.unipd.it]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Methodological & Application

Synthesis Protocols for 4,5,6,7-Tetrabromobenzimidazole and its Derivatives: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,5,6,7-tetrabromobenzimidazole (TBBi) and its derivatives. These compounds are potent inhibitors of protein kinase CK2 and exhibit significant pro-apoptotic activity in cancer cells, making them valuable tools in cancer research and drug development.

Overview

This compound and its derivatives are a class of halogenated benzimidazoles that have garnered significant attention for their biological activities. The core scaffold is typically synthesized through the bromination of benzimidazole. Subsequent derivatization, primarily through N-alkylation and esterification, allows for the fine-tuning of their physicochemical and pharmacological properties. These compounds primarily exert their biological effects by inhibiting protein kinase CK2, a key regulator of cell growth and survival, and by inducing the mitochondrial pathway of apoptosis.

Experimental Protocols

Synthesis of 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)

This protocol describes the synthesis of the core compound, 4,5,6,7-tetrabromo-1H-benzimidazole, through the bromination of 1H-benzimidazole. A similar procedure can be followed for the synthesis of 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2MeTBBi) starting from 2-methyl-1H-benzimidazole.[1]

Materials:

-

1H-Benzimidazole

-

Bromine (Br₂)

-

Appropriate solvent (e.g., acetic acid or a mixture of nitric and hydrochloric acids)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve 1H-benzimidazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add bromine (a significant excess, typically 4-5 equivalents) to the cooled solution while stirring. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or under reflux for an extended period (e.g., 24-96 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water to remove any remaining acid and bromine.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4,5,6,7-tetrabromo-1H-benzimidazole.

Synthesis of N-Substituted Derivatives

N-alkylation is a common method to introduce various functional groups at the N1 position of the benzimidazole ring, which can significantly impact the compound's biological activity.

This protocol is applicable for the synthesis of derivatives such as N-hydroxypropyl, N-phenacyl, and adamantylated derivatives.[2][3][4]

Materials:

-

4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) or 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2MeTBBi)

-

Alkylating agent (e.g., 3-bromopropan-1-ol, phenacyl halide, 1-[2-(1-adamantyl)ethyl] halide) (typically 1.1-8 equivalents)

-

Base (e.g., anhydrous potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)) (typically 1.1-2 equivalents)

-

Anhydrous solvent (e.g., acetonitrile (CH₃CN), acetone, or dimethylformamide (DMF))

-

Stirring apparatus and reflux condenser

Procedure:

-

To a solution of TBBi or 2MeTBBi in the anhydrous solvent, add the base.

-

Stir the mixture at room temperature for approximately 15-30 minutes.

-

Add the alkylating agent to the suspension.

-

Heat the reaction mixture to reflux and maintain for 24-96 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.

This is a specific example of N-alkylation with a phenacyl halide.[4]

Procedure:

-

N-alkylation of TBBi is carried out with a phenacyl halide in the presence of K₂CO₃ in acetone.

-

The reaction progress is monitored by TLC.

-

After 24 hours, the inorganic salts are filtered off.

-

The product is purified by recrystallization from methanol.

-

Yields for this type of reaction are reported to be in the range of 40-91%.[4]

Esterification of N-Hydroxypropyl Derivatives

The hydroxyl group of N-hydroxypropyl derivatives can be esterified to further modify the compound's properties, such as lipophilicity.[1][2]

Materials:

-

3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ol or its 2-methyl analogue

-

Acyl chloride (RCOCl) or vinyl ester (RC(O)OCH=CH₂) (2 equivalents)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.5 equivalents) for acyl chlorides, or Novozym 435 (10% w/w) for vinyl esters

-

Anhydrous dichloromethane (DCM)

-

Stirring apparatus

Procedure:

-

Dissolve the N-hydroxypropyl derivative in anhydrous DCM.

-

Add the acylating agent (acyl chloride or vinyl ester) and the appropriate catalyst.

-

Stir the reaction mixture at 30 °C for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude ester is then purified by column chromatography.

Data Presentation

The following tables summarize the yields of representative this compound derivatives and their biological activities against various cancer cell lines.

Table 1: Synthesis Yields of Selected this compound Derivatives

| Compound ID | Starting Material | R Group (at N1) | Synthesis Method | Yield (%) | Reference |

| 1 | TBBi | -CH₂CH₂CH₂OH | N-alkylation | up to 73 | [1] |

| 2 | 2MeTBBi | -CH₂CH₂CH₂OH | N-alkylation | up to 80 | [1] |

| 3aA | TBBi | -CH₂CO-Ph | N-alkylation | 40-91 | [4] |

| Ester 3a | Compound 1 | -CH₂CH₂CH₂OCO(CH₂)₂CH₃ | Esterification | 44-62 | [1] |

| Ester 6a | Compound 2 | -CH₂CH₂CH₂OCO(CH₂)₂CH₃ | Esterification | 44-62 | [1] |

Table 2: Cytotoxic Activity (IC₅₀/EC₅₀ in µM) of Selected Derivatives against Cancer Cell Lines

| Compound ID | CCRF-CEM | MCF-7 | MDA-MB-231 | K-562 | PC-3 | Reference |

| TBBi | 13.5[1] | 15.4[1] | - | - | - | [1] |

| 3aA | 6.80 | 5.30 | - | - | - | [4] |

| Compound 2 | - | 4.90 (EC₅₀) | 32.77 (EC₅₀) | - | - | [1] |

| Compound 4 | - | 2.66 (EC₅₀, 72h) | 4.73 (EC₅₀, 72h) | - | - | [1] |

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound and its derivatives.

Caption: Inhibition of the Protein Kinase CK2 Signaling Pathway by TBBi Derivatives.

Caption: Induction of the Mitochondrial Apoptotic Pathway by TBBi Derivatives.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and derivatization of this compound.

Caption: General Workflow for Synthesis and Derivatization of TBBi.

References

- 1. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4,5,6,7-Tetrabromobenzimidazole (TBBz) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrabromobenzimidazole (TBBz), also known as TBBi, is a potent and selective, ATP-competitive inhibitor of protein kinase CK2 (formerly Casein Kinase II).[1] CK2 is a highly conserved serine/threonine kinase that is often overexpressed in a multitude of human cancers. Its elevated activity is strongly associated with malignant phenotypes, promoting cell proliferation and suppressing apoptosis. By targeting the catalytic activity of CK2, TBBz has emerged as a critical tool for cancer research, demonstrating significant anti-neoplastic effects in preclinical models. These application notes provide detailed methodologies for utilizing TBBz in cell culture experiments to investigate its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

TBBz exerts its biological effects by directly inhibiting the constitutively active protein kinase CK2. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunits. This prevents the transfer of a phosphate group from ATP to the serine or threonine residues of CK2's target proteins, thereby blocking their downstream signaling functions. Inhibition of CK2 by TBBz leads to a cascade of cellular events, most notably the induction of apoptosis and the inhibition of pro-survival pathways.

Data Presentation: In Vitro Efficacy of TBBz and Derivatives

The following table summarizes the inhibitory and cytotoxic concentrations of TBBz and its related compounds in various contexts. This data can be used as a starting point for determining the appropriate concentration range for your specific cell line and experiment.

| Compound | Target | Cell Line | Assay Type | Value | Reference |

| This compound (TBBz) | CK2 | Various Sources | Kinase Assay (Ki) | 0.5 - 1.0 µM | [1] |

| 4,5,6,7-Tetrabromobenzotriazole (TBB) | CK2 | Jurkat | Apoptosis (DC₅₀) | 17 µM | [2] |

| TBBz Derivative (Compound 1) | Cytotoxicity | CCRF-CEM | MTT Assay (IC₅₀) | 16 µM (for apoptosis) | [3] |

| TBBz Derivative (Compound 1) | Cytotoxicity | MCF-7 | MTT Assay (IC₅₀) | ~16 µM (for apoptosis) | [3] |

| 2-Me-TBBi | Cytotoxicity | Leukemia Cells | Apoptosis | ~20-fold > TBBz | [3] |

| DMAT (a TBBz derivative) | CK2 | Jurkat | Apoptosis (DC₅₀) | 2.7 µM | [2] |

Experimental Protocols

Preparation of TBBz Stock Solution

TBBz is sparingly soluble in aqueous solutions and is typically dissolved in an organic solvent to create a concentrated stock solution.

Materials:

-

This compound (TBBz) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of TBBz powder.

-

Dissolve the TBBz powder in sterile DMSO to create a stock solution of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 4.35 mg of TBBz (MW: 434.71 g/mol ) in 1 mL of DMSO.

-

Gently vortex or sonicate at room temperature to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as used in the experimental wells.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of TBBz on cell viability by measuring the metabolic activity of the cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

TBBz stock solution (10-20 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of TBBz in complete medium from the stock solution. A typical concentration range to test is 1-100 µM. Remember to include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the TBBz dilutions or control medium.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4][5]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark on an orbital shaker for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following TBBz treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

TBBz stock solution (10-20 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of TBBz (e.g., 10, 20, 50 µM) for a specified time (e.g., 24 or 48 hours). Include vehicle and no-treatment controls.

-

Harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of CK2 Downstream Targets

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the CK2 signaling pathway after TBBz treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

TBBz stock solution (10-20 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt (total), anti-PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and treat with TBBz as described in the apoptosis assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

CK2 Signaling Pathway and TBBz Inhibition

Caption: Mechanism of TBBz-induced apoptosis via inhibition of the CK2 signaling pathway.

Experimental Workflow for Cell-Based Assays

Caption: General experimental workflow for evaluating the effects of TBBz in cell culture.

References

- 1. Selectivity of this compound as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of protein kinase CK2 inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Inducing Apoptosis in Jurкат Cells with Novel TBBz Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for investigating the pro-apoptotic effects of novel 4,5,6,7-tetrabromo-2-(1H-benzotriazol-1-yl)methyl-1H-benzimidazole (TBBz) derivatives on the Jurkat T-lymphocyte cell line, a widely utilized model in cancer research and immunology. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The protocols outlined below detail the necessary steps to culture Jurkat cells, treat them with TBBz derivatives, and subsequently analyze the induction of apoptosis through established methods. These guidelines are intended to offer a robust framework for the initial screening and mechanistic evaluation of novel anti-cancer compounds.

The Jurkat cell line is a valuable in vitro model for studying the mechanisms of apoptosis in T-cell leukemia.[1] Various compounds have been shown to induce apoptosis in Jurkat cells through pathways involving mitochondrial dysfunction, caspase activation, and oxidative stress.[1][2][3] The following protocols are based on established methodologies for apoptosis research in this cell line.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized for comparative analysis. The following tables provide a template for structuring your results.

Table 1: Cytotoxicity of TBBz Derivatives on Jurkat Cells (IC50 Values)

| TBBz Derivative | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| TBBz-001 | |||

| TBBz-002 | |||

| TBBz-003 | |||

| Positive Control (e.g., Etoposide) |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Treatment (Concentration) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| Vehicle Control (DMSO) | ||||

| TBBz-001 (X µM) | ||||

| TBBz-001 (Y µM) | ||||

| TBBz-002 (X µM) | ||||

| TBBz-002 (Y µM) | ||||

| Positive Control |

Table 3: Caspase Activity Assay

| Treatment (Concentration) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |

| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |

| TBBz-001 (X µM) | |||

| TBBz-001 (Y µM) | |||

| TBBz-002 (X µM) | |||

| TBBz-002 (Y µM) | |||

| Positive Control |

Experimental Protocols

Jurkat Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing Jurkat cells to ensure healthy, viable cells for experimentation.

Materials:

-

Jurkat cells (human T-cell leukemia)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

T25 or T75 culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]

-

Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

To passage, transfer the cell suspension to a sterile centrifuge tube, centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium.

Treatment of Jurkat Cells with TBBz Derivatives

This protocol describes the treatment of Jurkat cells with the TBBz derivatives to induce apoptosis.

Materials:

-

Jurkat cells in suspension culture

-

TBBz derivatives

-

Dimethyl sulfoxide (DMSO)

-

Culture medium (as described above)

-

6-well or 24-well plates

Procedure:

-

Prepare stock solutions of the TBBz derivatives in DMSO.[4]

-

Seed Jurkat cells in 6-well or 24-well plates at a density of approximately 2 x 10^5 cells/mL.[5]

-

Dilute the TBBz derivative stock solutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[6]

-

Add the diluted TBBz derivatives to the appropriate wells.

-

Include a vehicle control (DMSO) and an untreated control in each experiment.[4]

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[4]

Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry

This protocol details the most common method for quantifying apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.

Materials:

-

Treated and control Jurkat cells

-